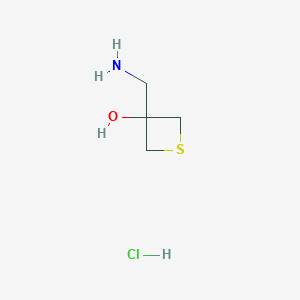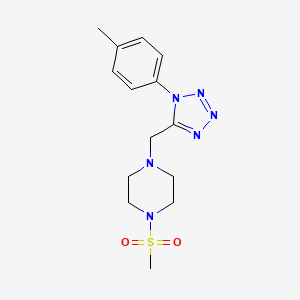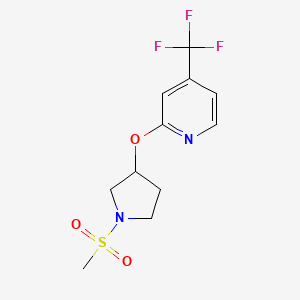
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with a trifluoromethyl group attached at the 4-position and a pyrrolidine ring attached at the 2-position via an oxygen atom. The pyrrolidine ring would have a methylsulfonyl group attached at the 1-position .Scientific Research Applications
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. This compound has also been used to study the effects of dopamine depletion on behavior and cognition.
Mechanism of Action
The mechanism of action of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its conversion to MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the brain. MPP+ enters dopaminergic neurons through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to selectively destroy dopaminergic neurons in the brain. This leads to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. This compound has also been shown to affect other neurotransmitter systems, such as the noradrenergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, its reproducibility, and its well-established protocol. However, the limitations of using this compound include its toxicity, its potential to cause Parkinson's disease-like symptoms in animal models, and its limited ability to mimic the complex pathology of Parkinson's disease.
Future Directions
For the use of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine in scientific research include the development of new animal models that better mimic the complex pathology of Parkinson's disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new drugs that can selectively target dopaminergic neurons in the brain without causing toxicity. Additionally, the use of this compound in combination with other neurotoxins may provide new insights into the mechanisms underlying neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves several steps. The first step involves the reaction of 3-pyrrolidinol with methylsulfonyl chloride to form the corresponding methylsulfonyl derivative. The second step involves the reaction of the methylsulfonyl derivative with 4-trifluoromethylpyridine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-20(17,18)16-5-3-9(7-16)19-10-6-8(2-4-15-10)11(12,13)14/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGJZPQDHPOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)
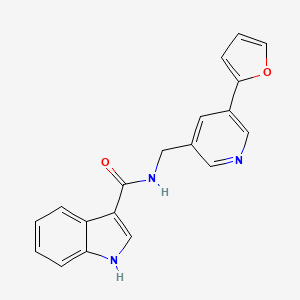
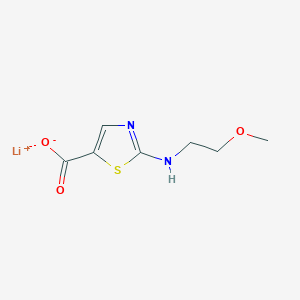
![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)

![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
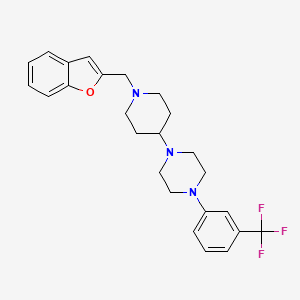
![5-(2-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2786110.png)
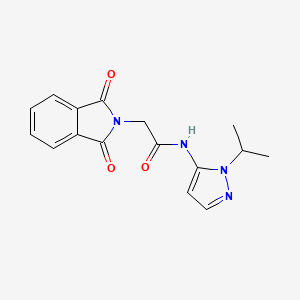
amino]butanoic acid](/img/structure/B2786114.png)
